molecular formula C7H5NaO4 B10858374 Sodium gentisate CAS No. 106120-03-0

Sodium gentisate

Cat. No.: B10858374
CAS No.: 106120-03-0
M. Wt: 176.10 g/mol
InChI Key: MOIJZWWOFOQFMH-UHFFFAOYSA-M
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Description

Sodium gentisate, also known as the monosodium salt of 2,5-dihydroxybenzoic acid, is a compound with the molecular formula C7H7NaO4. It is derived from gentisic acid, which is an active metabolite of salicylic acid degradation. This compound possesses a broad spectrum of biological activities, including anti-inflammatory, antirheumatic, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium gentisate can be synthesized from 2,5-dihydroxybenzoic acid through a neutralization reaction with sodium hydroxide. The reaction typically involves dissolving 2,5-dihydroxybenzoic acid in water, followed by the addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods

In industrial settings, this compound is produced through a similar neutralization process but on a larger scale. The process involves the use of large reactors where 2,5-dihydroxybenzoic acid is mixed with sodium hydroxide under controlled conditions. The mixture is then subjected to evaporation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Sodium gentisate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium gentisate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium gentisate involves its antioxidant activity, which is primarily exerted by its phenoxyl group. This group efficiently scavenges hydroxyl radicals, reducing oxidative stress and preventing damage to cellular components. This compound also inhibits melanosomal tyrosinase activity, thereby influencing melanin synthesis and providing skin-whitening effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual role as an antioxidant and a skin-whitening agent. Its ability to scavenge free radicals and inhibit melanin synthesis sets it apart from other similar compounds. Additionally, its broad spectrum of biological activities, including anti-inflammatory and antirheumatic properties, makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

sodium;2,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIJZWWOFOQFMH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

490-79-9 (Parent)
Record name Sodium gentisate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902
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DSSTOX Substance ID

DTXSID0063656
Record name Sodium gentisate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4955-90-2, 106120-03-0
Record name Sodium gentisate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,5-dihydroxy-, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106120030
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,5-dihydroxy-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium gentisate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium gentisate
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Record name SODIUM GENTISATE
Source FDA Global Substance Registration System (GSRS)
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